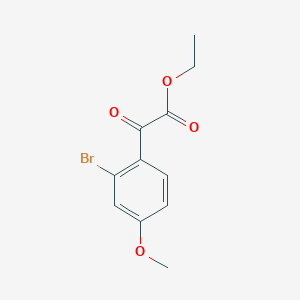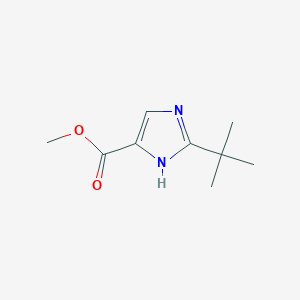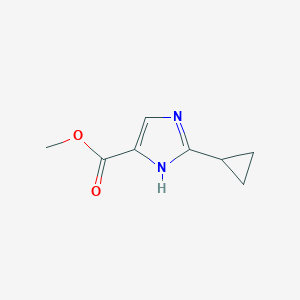
N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gastrokinetic Activity
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their potential as gastrokinetic agents. For instance, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are structurally related, have shown significant effects on gastric emptying activity in rats. These compounds demonstrated gastrokinetic activity comparable to standard agents like cisapride, without having dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).
Serotonin-3 (5-HT3) Receptor Antagonistic Activity
Another application of similar compounds is in the development of serotonin-3 (5-HT3) receptor antagonists. A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which have a structural resemblance, were synthesized and evaluated. These compounds showed potent 5-HT3 receptor antagonistic activity, which is significant for therapeutic applications in conditions modulated by this receptor (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
Anticonvulsant Properties
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have also been researched for their anticonvulsant properties. For instance, a series of N-phenylphthalimides, which include derivatives with structural similarities, demonstrated anticonvulsant properties against seizures induced in mice. These findings highlight the potential of such compounds in the development of new anticonvulsant drugs (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Insect Growth Regulation
Some derivatives of N-(4-amino-3-methylphenyl)-3-chlorobenzamide have been evaluated as insect growth regulators. For example, compounds like BAY SIR 8514, which share a structural framework, have shown efficacy in controlling populations of the spruce budworm, a significant pest in forestry (Retnakaran, 1980).
Drug Photodegradation Study
In the context of drug stability and degradation, these compounds have been used in studies exploring photodegradation pathways. For instance, the photodegradation of moclobemide, which produces 4-chlorobenzamide as a major degradation product, was investigated using techniques like Ultra-HPLC/MS/MS analysis (Skibiński & Komsta, 2012).
Mitosis Inhibition in Plant Cells
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their ability to inhibit mitosis in plant cells. This research is crucial for understanding the mechanisms of cell division and developing herbicides or plant growth regulators (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Eigenschaften
IUPAC Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDWGIAGIYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)


![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)



![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)